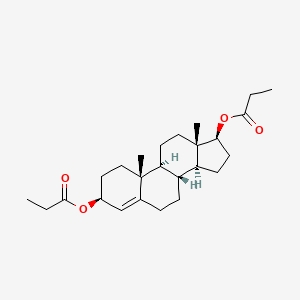![molecular formula C16H13N5O2 B12431152 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a complex structure with multiple fused rings
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Methyl-2-({[1,2,4]Triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet typischerweise die Bildung der Triazol- und Pyrido-Ringe durch eine Reihe von Cyclisierungsreaktionen. Ein gängiges Verfahren beinhaltet die Verwendung von Enaminonitrilen und Benzohydraziden unter Mikrowellenbestrahlung, was eine Tandemreaktion ermöglicht, die Transamidation, nucleophile Addition und anschließende Kondensation umfasst . Dieses Verfahren ist umweltfreundlich und effizient und liefert die Zielverbindung in guten bis hervorragenden Ausbeuten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Hochskalierung des mikrowellen-gestützten Syntheseverfahrens aufgrund seiner Effizienz und Nachhaltigkeit beinhalten. Die Verwendung von Durchflussreaktoren kann die Skalierbarkeit und Reproduzierbarkeit des Syntheseprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Methyl-2-({[1,2,4]Triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an bestimmten Positionen an den Pyrido- und Triazolo-Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
8-Methyl-2-({[1,2,4]Triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als antivirales und antimikrobielles Mittel untersucht. Die Struktur der Verbindung ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.
5. Wirkmechanismus
Der Wirkmechanismus von 8-Methyl-2-({[1,2,4]Triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle bindet und den Zugang zum Substrat verhindert. Sie kann auch die Rezeptoraktivität modulieren, indem sie als Agonist oder Antagonist wirkt und zelluläre Signalwege beeinflusst.
Wirkmechanismus
The mechanism of action of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,2,4-Triazolo[4,3-a]chinoxalin: Bekannt für seine antiviralen und antimikrobiellen Aktivitäten.
1,2,4-Triazolo[1,5-a]pyridin: In der medizinischen Chemie für seine biologischen Aktivitäten verwendet.
Einzigartigkeit
8-Methyl-2-({[1,2,4]Triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-on ist aufgrund seiner kondensierten Ringstruktur einzigartig, die eine einzigartige Reihe von chemischen und biologischen Eigenschaften bietet.
Eigenschaften
Molekularformel |
C16H13N5O2 |
|---|---|
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
8-methyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-7-20-14(8-11)17-12(9-15(20)22)10-23-16-19-18-13-4-2-3-6-21(13)16/h2-9H,10H2,1H3 |
InChI-Schlüssel |
KEGRZIHIJHSMBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


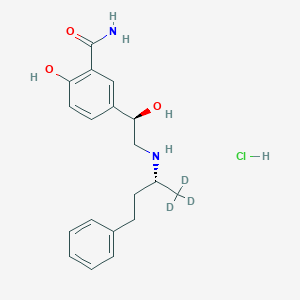
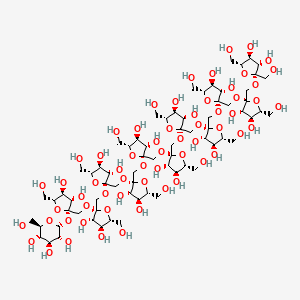
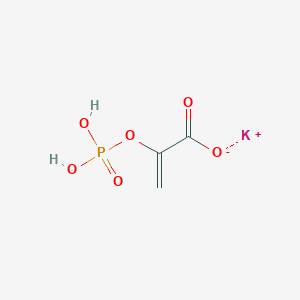

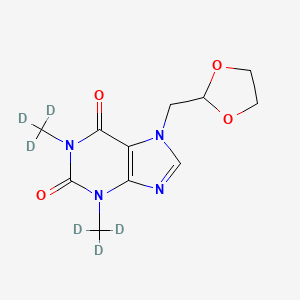
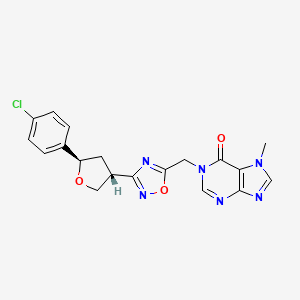


![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)


![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
